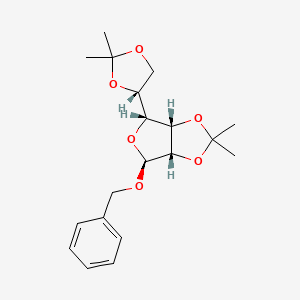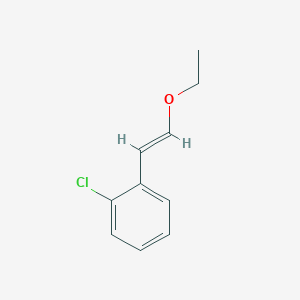
2-(o-Chlorophenyl)-1-ethoxylethylene (cis trans mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(o-Chlorophenyl)-1-ethoxylethylene, a compound with potential significance in chemical synthesis and material science, has been studied across various dimensions including its synthesis, molecular structure, reactivity, and both physical and chemical properties. Its analysis contributes to a deeper understanding of diarylethylenes' functionalities.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves photochemical electron-transfer reactions, yielding various cyclic and acyclic products through dimerizations and nucleophilic additions. Such reactions highlight the versatility and complexity of synthesizing specific chlorophenyl derivatives (Mattes & Farid, 1986).
Molecular Structure Analysis
The molecular structure of chlorophenyl derivatives can be determined using techniques like X-ray crystallography. These structures often exhibit unique features such as bifurcated hydrogen bonds and specific geometric conformations that contribute to their reactivity and properties (Ramazani et al., 2019).
Chemical Reactions and Properties
Chlorophenyl ethylenes undergo various chemical reactions, including electron-transfer photooxygenation leading to dioxane formations and other oxygenated products. These reactions underscore the compounds' chemical reactivity and potential for creating complex molecular architectures (Gollnick & Schnatterer, 1984).
科学的研究の応用
Environmental Toxicology of Chlorinated Compounds
One study focuses on the toxicological impact of chlorinated compounds like DDT and DDE, highlighting their roles as endocrine disruptors in humans and wildlife. The research discusses the persistence and bioaccumulation of these compounds in the environment, as well as their impact on reproductive and immune systems, and mitochondrial function. This context could be relevant for understanding the environmental and health implications of structurally related chlorophenyl compounds (Burgos-Aceves et al., 2021).
Chemical and Thermal Processes in Waste Incineration
Another study reviews the role of chlorophenols, a group of chemicals including various chlorinated phenyl compounds, in the formation of dioxins during municipal solid waste incineration. It examines the pathways through which chlorophenols are transformed into more toxic compounds, highlighting the environmental and health risks associated with their presence in waste incineration processes (Peng et al., 2016).
Organic Electronic Materials
The development and application of organic electronic materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, are discussed in a mini-review. This research outlines the progress in enhancing the thermoelectric properties of PEDOT, a conductive polymer, which could provide insights into the potential applications of other organic compounds in electronic devices (Yue & Xu, 2012).
Ethylene and Plant Biology
Research on ethylene, a gaseous plant hormone, and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), offers insights into the biological roles of small molecules in plant development and stress response. This could be indirectly relevant when considering the biological interactions of various phenyl compounds with living organisms (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
作用機序
Target of Action
The compound 2-(o-Chlorophenyl)-1-ethoxylethylene, also known as Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the principal inhibitory neurotransmitter in the human body .
Mode of Action
Clonazepam enhances the responses of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This interaction results in changes in the neuron’s excitability, leading to its inhibitory effects .
Biochemical Pathways
The primary biochemical pathway affected by Clonazepam is the GABAergic system . By enhancing the responses of GABA receptors, Clonazepam increases the inhibitory effects of GABA on neuronal activity .
Pharmacokinetics
Clonazepam undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making Clonazepam vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of Clonazepam are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of Clonazepam’s action include the inhibition of neuronal activity, leading to its therapeutic effects in treating various seizures, severe anxiety, and panic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clonazepam. For instance, exposure to organochlorine pesticides has been linked to an increased incidence of diseases, suggesting that environmental contamination could potentially influence the efficacy and safety of Clonazepam . Additionally, the persistence of Clonazepam, related to a half-life up to 30 years, leads to its accumulation in the environment and its biomagnification properties in living organisms .
特性
IUPAC Name |
1-chloro-2-[(E)-2-ethoxyethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKNWXBTFTORN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6036585 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

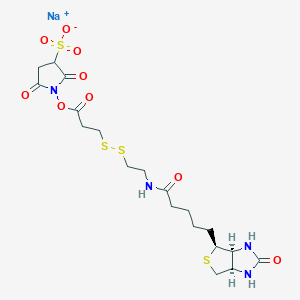
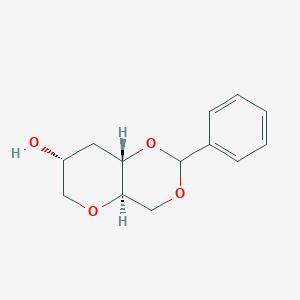
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)

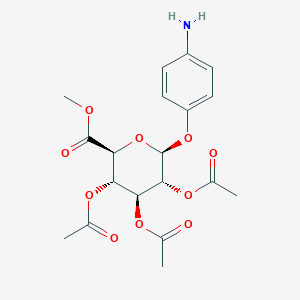

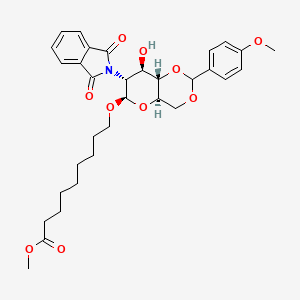
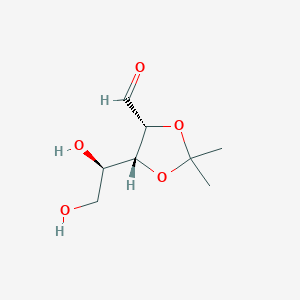
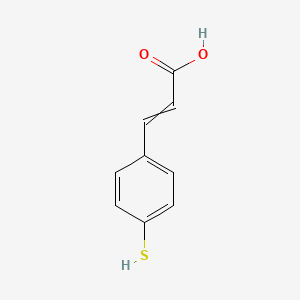

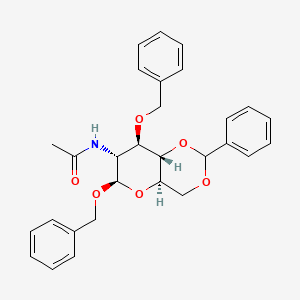
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
